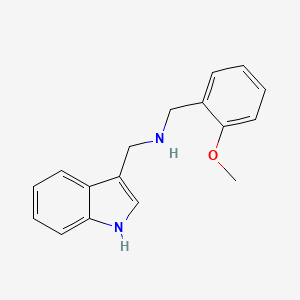

(1H-Indol-3-ilmetil)-(2-metoxibencil)-amina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis studies.

Biology: In the study of biochemical pathways and enzyme interactions.

Medicine: As a model compound in drug discovery and pharmacological research.

Industry: In the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Indole derivatives have been known to interact with a variety of targets, including nuclear receptors and various enzymes . For instance, some indole derivatives have been found to inhibit tubulin polymerization .

Mode of Action

Indole derivatives have been reported to interact with their targets in various ways, such as activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . Some indole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to maintain intestinal homeostasis and impact liver metabolism and the immune response . Some indole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death .

Action Environment

The action of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the presence of intestinal microorganisms is crucial for the metabolism of tryptophan to indole and its derivatives . The diet can also influence the production of indole derivatives

Análisis Bioquímico

Biochemical Properties

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine plays a significant role in biochemical reactions, particularly in modulating enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and proteasomes, leading to alterations in cell cycle regulation and protein degradation pathways . Additionally, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can bind to epidermal growth factor receptors (EGFR), inhibiting their phosphorylation and downstream signaling . These interactions highlight the compound’s potential as an antiproliferative agent and its ability to induce apoptosis in cancer cells.

Cellular Effects

The effects of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine on various cell types and cellular processes are profound. In cancer cell lines, this compound induces G2/M cell cycle arrest, leading to the inhibition of cell proliferation . It also promotes the degradation of key cell cycle regulators such as Cdc25C and Cdk1, further contributing to cell cycle arrest and apoptosis . Moreover, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine has been observed to modulate oxidative stress responses by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while reducing the levels of reactive oxygen species (ROS) and lipid peroxidation .

Molecular Mechanism

The molecular mechanism of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine involves several key interactions at the molecular level. This compound binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine interacts with the proteasome complex, enhancing the degradation of misfolded or damaged proteins . These interactions lead to the activation of apoptotic pathways, characterized by the cleavage of caspases and the release of cytochrome c from mitochondria . Furthermore, the compound’s ability to inhibit EGFR phosphorylation disrupts downstream signaling pathways such as the MAPK/ERK pathway, contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can lead to the accumulation of apoptotic cells and a decrease in cell viability . In in vitro studies, the compound’s effects on cell cycle arrest and apoptosis are observed within 24 to 48 hours of treatment . In vivo studies have shown that the compound’s antiproliferative effects persist over several weeks, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in tumor cells . At higher doses, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a significant increase in apoptotic cell death and a reduction in tumor size . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing cellular energy homeostasis and redox balance .

Transport and Distribution

The transport and distribution of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Once inside the cell, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can translocate to the nucleus, where it modulates gene expression by binding to transcription factors and regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine typically involves the reaction of indole derivatives with benzylamine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- (1H-Indol-3-ylmethyl)-(2-methoxy-phenyl)-amine

- (1H-Indol-3-ylmethyl)-(2-methoxy-ethyl)-amine

- (1H-Indol-3-ylmethyl)-(2-methoxy-propyl)-amine

Uniqueness

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-benzyl group provides unique reactivity and interaction potential compared to other similar compounds.

Propiedades

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZEVXBSPOKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366351 | |

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625409-25-8 | |

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)